molecular formula C19H15F2N3O3S B11218266 2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B11218266
M. Wt: 403.4 g/mol
InChI Key: CGLKPLJRNUGHEQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound characterized by the presence of fluorophenyl groups and a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluorophenyl derivatives and thieno[3,4-c]pyrazole intermediates. Key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the fluorophenyl groups.

    Cyclization: reactions to form the thieno[3,4-c]pyrazole core.

    Oxidation: steps to achieve the desired oxidation state of the sulfur atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom.

    Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its electronic properties may be useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving fluorophenyl groups and thieno[3,4-c]pyrazole cores.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the fluorophenyl and thieno[3,4-c]pyrazole moieties. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    4,4’-difluorodiphenyl sulfone: Another compound with fluorophenyl groups, used in various industrial applications.

    2-(4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine: A compound with similar fluorophenyl groups but different core structure.

Uniqueness

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide is unique due to its combination of fluorophenyl groups and a thieno[3,4-c]pyrazole core. This unique structure imparts specific electronic and steric properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H15F2N3O3S

Molecular Weight

403.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H15F2N3O3S/c20-13-3-1-12(2-4-13)9-18(25)22-19-16-10-28(26,27)11-17(16)23-24(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2,(H,22,25)

InChI Key

CGLKPLJRNUGHEQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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